molecular formula C7H4FN3O B1450936 6-Fluoro-3H-1,2,3-benzotriazin-4-one CAS No. 1008742-31-1

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Cat. No. B1450936
M. Wt: 165.12 g/mol
InChI Key: RCLQFKLASUKMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.12 . It is also known by the synonyms 6-Fluorobenzo[d][1,2,3]triazin-4(1H)-one and 6-fluoro benzotriazinone .


Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, which includes 6-Fluoro-3H-1,2,3-benzotriazin-4-one, involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts . This process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3H-1,2,3-benzotriazin-4-one is represented by the canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NN=N2 . The InChI representation is: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) .


Physical And Chemical Properties Analysis

6-Fluoro-3H-1,2,3-benzotriazin-4-one has a topological polar surface area of 53.8Ų and an XLogP3 of 1.5 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Field

Pharmaceutical Sciences

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one has been used in the development of antibacterial drugs . It has been found to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ .

Method

The compound was obtained as a side product from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .

Results

The compound showed sub-micromolar MICs towards Gram-positive Staphylococcus aureus and Bacillus subtilis .

Synthesis of Novel N-substituted Derivatives

Field

Organic Chemistry

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one has been used in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives .

Method

A facile synthetic route was used to obtain the target products with 55–92% yields in relatively short reaction times .

Results

Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Preparation of 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one

Field

Chemical Synthesis

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one is used to prepare 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one .

Method

The compound is prepared by reacting 6-Fluoro-3H-1,2,3-benzotriazin-4-one with dimethoxymethane .

Results

The results of this application were not specified in the source .

α-Glucosidase Inhibitors

Field

Pharmaceutical Sciences

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives have been synthesized as α-glucosidase inhibitors .

Method

The specific method of synthesis was not specified in the source .

Results

Ligands 5a, 5b, 5d, 5f and 5m were found to be good glucosidase inhibitors with binding energy 9.5 kcal mol−1 .

Treatment of Diseases

Field

Pharmaceutical Sciences

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives are used in the treatment of diseases .

Method

The specific method of application was not specified in the source .

Results

The results of this application were not specified in the source .

Preparation of 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one

Field

Chemical Synthesis

Application

6-Fluoro-3H-1,2,3-benzotriazin-4-one is used to prepare 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one .

Method

The compound is prepared by reacting 6-Fluoro-3H-1,2,3-benzotriazin-4-one with dimethoxymethane .

Results

The results of this application were not specified in the source .

properties

IUPAC Name

6-fluoro-3H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQFKLASUKMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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